Cryptoporic acid D
Description
Structure
2D Structure
Properties
CAS No. |
119979-95-2 |
|---|---|
Molecular Formula |
C44H64O14 |
Molecular Weight |
817 g/mol |
IUPAC Name |
2-[(1S,5R,9S,10R,13S,17R,18S,22R,26S,27R,30S,34R)-26-(carboxymethyl)-10,27-bis(methoxycarbonyl)-1,5,18,22-tetramethyl-14,31-dimethylidene-8,25-dioxo-7,11,24,28-tetraoxapentacyclo[28.4.0.05,34.013,18.017,22]tetratriacontan-9-yl]acetic acid |
InChI |
InChI=1S/C44H64O14/c1-25-11-13-31-41(3)15-9-17-43(31,5)29(25)21-55-35(39(51)53-7)27(19-33(45)46)37(49)58-24-42(4)16-10-18-44(6)30(26(2)12-14-32(42)44)22-56-36(40(52)54-8)28(20-34(47)48)38(50)57-23-41/h27-32,35-36H,1-2,9-24H2,3-8H3,(H,45,46)(H,47,48)/t27-,28-,29-,30-,31-,32-,35+,36+,41-,42-,43+,44+/m0/s1 |
InChI Key |
OXFMLGZWGZNFCM-UOXLEDAOSA-N |
SMILES |
CC12CCCC3(C1CCC(=C)C3COC(C(C(=O)OCC4(CCCC5(C4CCC(=C)C5COC(C(C(=O)OC2)CC(=O)O)C(=O)OC)C)C)CC(=O)O)C(=O)OC)C |
Isomeric SMILES |
C[C@@]12CCC[C@]3([C@H]1CCC(=C)[C@@H]3CO[C@H]([C@@H](C(=O)OC[C@@]4(CCC[C@]5([C@H]4CCC(=C)[C@@H]5CO[C@H]([C@@H](C(=O)OC2)CC(=O)O)C(=O)OC)C)C)CC(=O)O)C(=O)OC)C |
Canonical SMILES |
CC12CCCC3(C1CCC(=C)C3COC(C(C(=O)OCC4(CCCC5(C4CCC(=C)C5COC(C(C(=O)OC2)CC(=O)O)C(=O)OC)C)C)CC(=O)O)C(=O)OC)C |
Synonyms |
cryptoporic acid D |
Origin of Product |
United States |
Natural Occurrence and Isolation of Cryptoporic Acid D
Fungal Sources: Cryptoporus volvatus and Related Basidiomycetes
The primary and most well-documented fungal source of Cryptoporic acid D is Cryptoporus volvatus. researchgate.netnih.gov This fungus, a member of the Polyporaceae family, is a species of poroid fungus that typically grows on dead or living coniferous trees. reishiandrosesbotanicals.comquora.com Cryptoporus volvatus has a unique veiled fruiting body structure that plays a role in its interaction with insects for spore dispersal. reishiandrosesbotanicals.com The fruiting bodies of this fungus have been a significant source for the isolation of a variety of cryptoporic acids, including this compound. researchgate.netnih.gov
Cryptoporus volvatus is a Basidiomycete, a major phylum of the kingdom Fungi. Many other members of the Polyporaceae family, and the broader order Polyporales, are also known to produce a diverse array of sesquiterpenoids. wikipedia.org This suggests that the biosynthetic pathways for producing drimane-type sesquiterpenoids are present in related species within this fungal lineage.
Occurrence of this compound in Other Fungal Genera and Species
While Cryptoporus volvatus is the most prominent source, research has indicated the presence of cryptoporic acids, including this compound, in other fungal species. Notably, this compound has been isolated from the fruiting bodies of Cryptoporus sinensis, a closely related species.
Furthermore, other compounds from the cryptoporic acid family have been discovered in other genera within the Polyporaceae. For instance, Cryptoporic acids H and I were isolated from the culture of Ganoderma neo-japonicum. researchgate.net Additionally, studies on Polyporus arcularius and Polyporus ciliatus have led to the isolation of other cryptoporic acid derivatives. nih.gov The presence of these structurally related compounds in different, yet related, fungal species highlights the chemotaxonomic significance of this class of molecules within the Basidiomycetes. A new cryptoporic acid derivative, porialbocin A, was also isolated from the cultured mycelia of the basidiomycete Poria albocincta. researchgate.net
Isolation Strategies for this compound from Fungal Cultures and Fruiting Bodies
The isolation of this compound is primarily achieved from the fruiting bodies of its fungal sources. The general strategy involves a multi-step process of extraction, separation, and purification.
The initial step typically involves the extraction of the fungal material, often the dried and powdered fruiting bodies of Cryptoporus volvatus, using a suitable organic solvent. A 90% alcohol extract is one documented method for this purpose. researchgate.net This crude extract contains a complex mixture of various metabolites.
Following extraction, a bioassay-guided separation approach is often employed to isolate the compounds of interest. researchgate.net This involves a series of chromatographic techniques to separate the different chemical constituents of the extract. The specific methods can vary but generally include techniques such as column chromatography over silica (B1680970) gel or other stationary phases.
Chemical Synthesis and Derivatization of Cryptoporic Acid D and Analogs
Semisynthetic Approaches for Cryptoporic Acid D Derivatives
Semisynthesis, which involves the chemical modification of natural products, is a vital strategy for producing derivatives of complex molecules like cryptoporic acids. This approach leverages the intricate stereochemistry of the natural scaffold provided by the producing organism, such as the fungus Cryptoporus volvatus. wur.nlresearchgate.net
Research in this area has provided pathways to various derivatives, although specific examples for this compound are not extensively detailed in the literature. However, analogous semisynthetic work on related compounds illustrates the methodologies employed. For instance, an anti-tumor promoting agent, cryptoporic acid A methyl ester, was synthesized through a 1,4-addition reaction. researchgate.net This synthesis involved the enolate derived from the methoxycarbonylmethyl ether of albicanol (B1665692) (a drimane (B1240787) sesquiterpenoid) being added to methyl maleate (B1232345) or fumarate. researchgate.net
This general strategy highlights a plausible route for creating derivatives of this compound:
Isolation : Isolation of a suitable drimane precursor, such as a drimenol-type compound, from a fungal source. nih.gov
Activation : Chemical activation of the isocitric acid moiety or a synthetic equivalent.
Coupling : Nucleophilic addition or substitution to form the characteristic ether linkage between the drimane core (at C-11) and the isocitric acid unit. dokumen.pub
Derivatization : Further modifications, such as esterification of the carboxylic acid groups on the isocitrate moiety, can be performed. Patent literature describes the preparation of various alkyl and acyloxyalkyl esters of related sesquiterpene compounds, demonstrating the feasibility of such regioselective modifications. google.com
This modular approach allows for the creation of a library of novel derivatives for further study.
Total Synthesis Strategies for this compound and Core Drimane Scaffolds
The total synthesis of cryptoporic acids has not been extensively reported, likely due to the molecule's complexity, including multiple stereocenters and functional groups. However, significant progress has been made in the total synthesis of the core drimane skeleton, which is the foundational structure of all cryptoporic acids. wur.nlsciforum.net
Strategies for synthesizing the drimane scaffold often begin with simpler cyclic precursors. A notable approach involved starting from an optically active Wieland-Miescher ketone analogue to construct the decalin ring system of the drimane core. sciforum.net Key steps in such syntheses include:
Annulation Reactions : Building the bicyclic decalin system.
Stereocontrolled Alkylation : Introducing methyl groups at the correct positions and with the desired stereochemistry.
Functional Group Manipulation : Installing the necessary hydroxyl or other functional groups on the scaffold that are required for coupling with the isocitric acid moiety.
Once the drimane core is synthesized, the subsequent challenge is the stereoselective attachment of the isocitric acid unit. This involves forming a specific ether bond, which is a complex transformation requiring careful selection of protecting groups and reaction conditions to achieve the correct connectivity and stereochemistry. dokumen.pub The synthesis of norsesquiterpenoids, which are considered potential metabolites of cryptoporic acids, has been achieved and provides insight into the chemical transformations possible on the drimane framework. sciforum.net
Regioselective and Stereoselective Modifications of the Isocitric Acid Moiety
The isocitric acid moiety of this compound presents its own set of synthetic challenges and opportunities. Isocitric acid is a chiral molecule with two stereocenters and three carboxylic acid groups, making selective modifications difficult. chiroblock.comnih.gov The naturally occurring form in cryptoporic acids is typically the (1′S,2′R)-isomer, also known as L-threo-isocitric acid. core.ac.uk
Any synthetic or semisynthetic approach requires precise control over the reactivity of the different functional groups:
Regioselectivity : The three carboxylic acid groups and one hydroxyl group on the isocitrate unit have different steric and electronic environments. To form the ether linkage with the drimane core specifically at the C-1' position, the other functional groups must be selectively protected.
Stereoselectivity : Maintaining the (1′S,2′R) configuration during synthetic manipulations is crucial. Isocitric acid itself is available as a chiral building block, which can be incorporated into synthetic routes to preserve this stereochemistry. chiroblock.com
Derivatization of the isocitric acid moiety after its incorporation can lead to a wide range of analogs. For example, selective esterification of the three carboxyl groups can be achieved. The synthesis of trimethyl (1S,2R)-1-(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)propane-1,2,3-tricarboxylate, a related natural product, demonstrates that the hydroxyl group can be acylated while the carboxyl groups are methylated, showcasing the potential for regioselective modifications. core.ac.uk
Preparation of Novel Dimeric and Trimeric this compound Analogs
Many naturally occurring cryptoporic acids are themselves dimeric or even trimeric structures, where two or three drimane-isocitrate units are linked together. nih.govcjnmcpu.com this compound is a dimeric drimane sesquiterpenoid. researchgate.net The preparation of novel analogs of these higher-order structures is an area of active research.
Naturally occurring dimers and trimers provide templates for synthetic efforts. These complex molecules are often comprised of drimane monomers linked through their isocitric acid moieties. cjnmcpu.com
Dimeric Analogs : Cryptoporic acids often form linear or cyclic dimers. nih.gov For example, a novel dimeric meroterpenoid was identified that links a cerranione unit to a cryptoporic acid H unit, showcasing an unusual linkage in nature. uni-halle.de The synthesis of such complex dimers would likely involve a convergent strategy, where two monomeric units are prepared separately and then coupled in a final step. The synthesis of dimeric labdane (B1241275) diterpenes using linkers like esters and ethers provides a proof-of-concept for this type of chemical construction. nih.gov
Trimeric Analogs : Recently, the first trimeric cryptoporic acid, named Cryptoporic Acid T, was isolated from Cryptoporus volvatus. cjnmcpu.comresearchgate.netresearchgate.net This compound consists of three cryptoporic acid subunits linked together. cjnmcpu.com The discovery and characterization of such a molecule opens the door for synthetic chemists to attempt its total synthesis or to prepare novel trimeric structures with different linkages or monomeric units.
The preparation of these complex analogs is a formidable challenge but holds the potential to create molecules with enhanced or novel properties.
Pharmacological and Biological Activities of Cryptoporic Acid D in Preclinical Models
Anti-inflammatory Efficacy
The potential of a compound to mitigate inflammatory responses is a key area of pharmacological research. Inflammation involves a complex cascade of cellular and molecular events, including the production of signaling molecules like nitric oxide by immune cells.
A critical indicator of anti-inflammatory potential is the ability to suppress the production of pro-inflammatory mediators. Nitric oxide (NO) is a significant signaling molecule that, when produced in excess by inducible nitric oxide synthase (iNOS) in macrophages, contributes to the inflammatory state. researchgate.netmdpi.com The murine macrophage cell line RAW 264.7 is a standard model used to screen for anti-inflammatory effects by stimulating the cells with lipopolysaccharide (LPS) to induce an inflammatory response, including robust NO production. nih.govnih.govjmp.ir
Cryptoporic acid D has demonstrated significant anti-inflammatory activity in this model system. Research shows that it exerts a strong inhibitory effect on the production of nitric oxide in LPS-activated macrophages. This inhibitory capacity was found to be comparable to that of hydrocortisone, a well-known anti-inflammatory corticosteroid, when used as a positive control in the same assay.
| Compound | IC₅₀ for NO Inhibition (μM) | Cell System |
| This compound | 45.8 ± 3.6 | LPS-activated macrophages |
| Hydrocortisone (Control) | 40.6 ± 2.5 | LPS-activated macrophages |
| This table presents the half-maximal inhibitory concentration (IC₅₀) of this compound on nitric oxide production. |
Antioxidant Properties and Free Radical Scavenging Capabilities
Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in cellular damage and various pathological conditions. Antioxidants counteract this damage by neutralizing reactive oxygen species (ROS), also known as free radicals. cropj.com The antioxidant potential of natural compounds is frequently evaluated using in vitro chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.gov
This compound, along with other related compounds isolated from Cryptoporus volvatus, has been assessed for its antioxidant capabilities. Studies utilizing both the DPPH and FRAP methods have shown that this compound exhibits moderate antioxidant activities.
Antimicrobial and Biofilm Inhibitory Effects
The search for novel antimicrobial agents is a global priority due to increasing antibiotic resistance. Fungi are a known source of secondary metabolites with potent antimicrobial properties. jmp.ir
Gram-positive bacteria are characterized by a thick peptidoglycan cell wall and are responsible for a wide range of infections. While various fungal metabolites have shown activity against these bacteria, specific data on this compound's direct action against Gram-positive bacteria or yeasts is not detailed in the available research. However, studies on structurally related compounds provide some context. For instance, microporenic acids D and E, which are also derived from fungi, have demonstrated antimicrobial activity against a selection of Gram-positive bacteria and the yeast Candida tenuis. Further research is required to specifically determine the antimicrobial spectrum of this compound.
Anti-tumorigenic and Cytotoxic Activities in in vitro Cell Culture Systems
A key strategy in cancer research is the identification of compounds that can selectively kill cancer cells or inhibit tumor growth. In vitro studies using cancer cell lines are a primary method for screening the cytotoxic potential of novel substances.
This compound and its dimeric counterpart, Cryptoporic acid E, have both been investigated for their effects on cancer, though through different experimental models.
This compound has demonstrated potent cytotoxic activity in in vitro settings. Studies using the human colon carcinoma cell line HCT-116 revealed that cryptoporic acid derivatives exhibit significant cell-killing capabilities. Specifically, a compound identified as a cryptoporic acid derivative showed a strong cytotoxic effect with a low micromolar IC₅₀ value, indicating high potency against this cancer cell line.
| Compound | IC₅₀ (μM) | Cell Line |
| Cryptoporic Acid Derivative | 3.6 | HCT-116 (Human Colon Carcinoma) |
| This table shows the in vitro cytotoxicity of a cryptoporic acid derivative, highlighting its potency. |
Cryptoporic Acid E , in contrast, has been evaluated in in vivo preclinical models for its ability to prevent or inhibit the development of tumors (antitumorigenic activity). In studies involving chemically induced colon carcinogenesis in both rats and mice, dietary administration of Cryptoporic acid E led to a significant reduction in tumor incidence and the number of tumors per animal. These findings suggest that Cryptoporic acid E has an anti-promoting effect in colon cancer development in these animal models.
Enzyme Modulation: Superoxide (B77818) Anion Radical Release Inhibition
This compound, a dimeric drimane (B1240787) sesquiterpenoid isolated from the fungus Cryptoporus volvatus, has demonstrated significant inhibitory activity against the release of superoxide anion radicals in preclinical models. nih.govnih.gov This activity points to its potential role in modulating enzymatic processes involved in the inflammatory response.
Research has shown that this compound strongly inhibits the release of superoxide anions from immune cells. nih.gov Specifically, studies have utilized guinea-pig peritoneal macrophages and rabbit polymorphonuclear leucocytes to demonstrate this effect. nih.gov In these experimental setups, the release of superoxide radicals was induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP), a known potent stimulator of phagocytic cells. nih.gov
The inhibitory effect of this compound has been quantified, with research reporting a half-maximal inhibitory concentration (IC₅₀) value of 0.1 µg/mL for the inhibition of superoxide anion radical release from fMLP-induced guinea-pig macrophages. This potent inhibition highlights the compound's capacity to interfere with the biochemical pathways leading to oxidative burst in these immune cells.
The table below summarizes the key research findings on the inhibition of superoxide anion radical release by this compound.
Inhibition of Superoxide Anion Radical Release by this compound
| Cell Type | Inducer | IC₅₀ Value | Reference |
|---|
Mechanistic Investigations and Cellular Target Elucidation of Cryptoporic Acid D
Modulation of Protein Kinase Activity
Protein kinases are critical enzymes that regulate a vast array of cellular processes through the phosphorylation of proteins. The modulation of these enzymes is a key mechanism for many bioactive compounds.
Activation of Protein Kinase C (PKC) by Cryptoporic Acid D
Research has demonstrated that this compound directly influences the activity of Protein Kinase C (PKC), a family of enzymes pivotal in signal transduction pathways governing cell growth, differentiation, and apoptosis. biorxiv.orgguidetopharmacology.org In-vitro studies have shown that this compound, at concentrations up to 100 µM, activates PKC. biorxiv.org This is a notable distinction from the closely related Cryptoporic acid E, which does not exhibit this activating effect. biorxiv.org The activation of PKC is considered a significant biochemical activity of this compound, potentially underlying its differential effects on cellular processes compared to other cryptoporic acids. guidetopharmacology.orgwikipedia.orgbiorxiv.orgwikidata.org For instance, while Cryptoporic acid E inhibited tumor promotion by okadaic acid in mouse skin, this compound slightly enhanced it, an effect attributed to its PKC-activating properties. biorxiv.org
| Compound | Effect on Protein Kinase C (PKC) | Concentration | Source |
| This compound | Activation / Slight Enhancement | Up to 100 µM | wikipedia.orgbiorxiv.org |
| Cryptoporic Acid E | No activation observed | Not Applicable | biorxiv.org |
Stimulation of Other Protein Kinase Activities
Beyond its effects on PKC, this compound has been observed to stimulate other protein kinase activities in vitro. biorxiv.org At concentrations reaching 100 µM, it promoted kinase activity, a characteristic not shared by Cryptoporic acid E. biorxiv.org While the specific downstream kinases directly targeted by this compound have not been fully elucidated, the activation of PKC is known to initiate a cascade of phosphorylation events. One of the well-established downstream effectors of PKC is Protein Kinase D (PKD). guidetopharmacology.org The activation of PKD is often mediated by PKC, which phosphorylates key serine residues in the PKD activation loop, thereby releasing its auto-inhibition and stimulating its catalytic activity. guidetopharmacology.org Therefore, it is plausible that the observed stimulation of "other protein kinase activities" by this compound could be, at least in part, a consequence of its primary activation of PKC, leading to the subsequent activation of downstream kinases like PKD.
Interaction with Inflammatory Signaling Pathways and Mediators
Inflammatory pathways are complex networks crucial for host defense, but their dysregulation can lead to chronic diseases. Bioactive compounds often exert their effects by modulating these pathways.
Cyclooxygenase (COX) Inhibition (for related Drimane-type Sesquiterpenoids)
Cyclooxygenase (COX) enzymes are key to the synthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid. fishersci.canih.gov While direct studies on this compound's effect on COX enzymes are limited, research into related drimane-type sesquiterpenoids provides valuable insight. An investigation into Cryptoporic acids P and Q, isolated from Fomitella fraxinea, revealed inhibitory activity against COX enzymes. wikidata.orgnih.govuni.lu Specifically, Cryptoporic acid Q demonstrated moderate inhibitory activity against COX-1. uni.lu However, in that particular study, neither of the tested cryptoporic acids showed significant activity against COX-2. uni.lu Other studies on different drimane (B1240787) sesquiterpenes have noted inhibitory effects against COX-2. iiab.me This suggests that the drimane sesquiterpenoid scaffold, characteristic of all cryptoporic acids, has the potential to interact with and inhibit COX enzymes, though selectivity for COX-1 versus COX-2 may vary depending on the specific substitutions on the core structure.
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Source |
| Cryptoporic Acid Q | COX-1 | 66.5% inhibition at 10 µg/mL | uni.lu |
| Fomitellanol A | COX-1 | IC₅₀ = 47.7 µM | uni.lu |
| Related Compounds | COX-2 | No inhibition observed | uni.lu |
Potential Modulatory Effects on NF-κB and MAPK Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes and cytokines. fishersci.benih.gov While direct evidence for this compound's interaction with these pathways is still emerging, studies on extracts from its native source, Cryptoporus volvatus, are informative. These extracts have been shown to suppress the activation of both NF-κB and the p38/MAPK signaling pathway in response to viral infection. ru.ac.zampg.de Sesquiterpenoids as a class are frequently identified as inhibitors of the NF-κB pathway. fishersci.be Given that this compound is a major sesquiterpenoid component of C. volvatus, it is plausible that it contributes to the observed anti-inflammatory effects of the fungal extract by modulating the NF-κB and/or MAPK pathways. This potential mechanism warrants further direct investigation to confirm the specific role of this compound in these critical signaling cascades. nih.govru.ac.za
Molecular Mechanisms Underlying Antioxidant Action
A primary and well-established biological activity of the cryptoporic acid family, including this compound, is the inhibition of superoxide (B77818) anion radical release. guidetopharmacology.orgwikipedia.org Superoxide (O₂⁻) is a reactive oxygen species (ROS) produced by various biological systems, notably by NADPH oxidase in immune cells like macrophages and neutrophils, as part of the inflammatory response. wikipedia.orgbiorxiv.org While essential for killing pathogens, excessive superoxide production contributes to oxidative stress and tissue damage.
This compound has been specifically shown to be an inhibitor of superoxide anion release. biorxiv.org This action is a key component of its antioxidant mechanism. By preventing or reducing the generation of superoxide radicals from cellular sources, this compound helps to mitigate the initial steps of oxidative stress. This strong radical-scavenging activity is believed to be linked to many of the other biological effects observed for this class of compounds. wikipedia.org Other studies have confirmed weak antioxidant activities for cryptoporic acids in different assay systems, but their potent ability to inhibit superoxide release from activated immune cells remains a cornerstone of their mechanistic profile. guidetopharmacology.org
Elucidation of Cytotoxicity Pathways in Cancer Cell Lines
The cytotoxic potential of this compound has been evaluated in several studies, although its activity is often characterized as modest when compared to other compounds. Research involving bioassay-guided separation of compounds from Cryptoporus volvatus has consistently identified cryptoporic acids, including D, as possessing cytotoxic properties against various tumor cell lines. researchgate.netnih.gov However, in comparative studies, other derivatives, such as the isocryptoporic acids, have demonstrated more potent activity, with some showing cytotoxicity comparable to the standard chemotherapeutic agent cisplatin. researchgate.netnih.gov
The precise molecular pathways through which this compound exerts its cytotoxic or anti-proliferative effects are not yet fully detailed in dedicated studies. However, research on related compounds and broader analyses of sesquiterpenoids from Cryptoporus provide significant insights into potential mechanisms. One notable study highlighted the differential effects between cryptoporic acids D and E in the context of tumor promotion. While Cryptoporic acid E exhibited anti-tumor promoting activity, this compound was found to slightly enhance tumor promotion and the activity of protein kinase C (PKC) in a mouse skin model, suggesting its mechanism is complex and may be context-dependent. researchgate.net
Another relevant finding is the compound's anti-inflammatory potential. This compound has been shown to strongly inhibit the production of nitric oxide (NO) in macrophage cells, with a reported IC₅₀ value of 45.8 µM. researchgate.net Since chronic inflammation and NO signaling can play a role in the tumor microenvironment, this activity may be relevant to its effects on cancer cell viability, although it is distinct from direct cytotoxicity.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line / Model | Observed Effect | Concentration / IC₅₀ | Source |
|---|---|---|---|---|
| Cytotoxicity | Various Tumor Cell Lines | Weak cytotoxic activity | Not specified | researchgate.netnih.gov |
| Tumor Promotion | Mouse Skin (Okadaic Acid Model) | Slight enhancement of tumor promotion | Not specified | researchgate.net |
| Anti-inflammatory | Macrophages | Inhibition of Nitric Oxide (NO) production | 45.8 µM | researchgate.net |
Computational and in vitro Studies on Receptor Binding and Ligand-Target Interactions
While direct in vitro binding studies for this compound are limited, computational research has provided a strong hypothesis regarding its molecular target. Molecular docking studies on sesquiterpenoids isolated from Cryptoporus volvatus have identified Protein Kinase B (Akt) as a probable binding target. nih.govresearchgate.netnih.gov Akt is a critical node in cell signaling pathways that regulate cell proliferation, survival, and growth, and its over-activation is a hallmark of many cancers.
The computational models predict that sesquiterpenoids from Cryptoporus bind to the N-terminal protein sequence of Akt (PDB ID: 1UNQ). researchgate.netnih.gov The interaction is primarily mediated by hydrogen bonding and electrostatic forces. researchgate.net The proposed mechanism of action following this binding involves the acetylation of a key lysine (B10760008) residue (Lys-14) on the Akt protein. researchgate.netnih.gov This modification is thought to induce a conformational change that blocks Akt from binding to its downstream signaling partner, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby inhibiting the entire signaling cascade and affecting tumor cell proliferation. researchgate.net
Further molecular dynamics simulations have supported these findings, demonstrating that the complex formed between a representative sesquiterpenoid and the Akt protein sequence is stable. researchgate.net These computational results provide a compelling, albeit currently hypothetical, framework for the anti-proliferative activity of this compound and related compounds. No definitive in vitro studies have been published to date confirming this specific ligand-target interaction for this compound.
Structure Activity Relationship Sar Studies of Cryptoporic Acid D Derivatives
Impact of Isocitric Acid Moiety Modifications on Biological Efficacy
The isocitric acid portion of cryptoporic acids is a key site for structural modifications that significantly alter their biological profiles. The presence and esterification state of the three carboxylic acid groups on this moiety are critical determinants of activity.
Research indicates that the ratio of free carboxyl groups to ester groups plays a vital role in cytotoxic activity. For instance, studies on isocryptoporic acids—isomers of cryptoporic acids featuring a drimenol (B159378) instead of an albicanol (B1665692) terpenoid fragment—have shown that specific derivatives exhibit potent cytotoxic effects against various tumor cell lines. Isocryptoporic acid G, in particular, showed activity comparable to the positive control, cisplatin, against five tumor cell lines. This suggests that the specific arrangement of free and esterified carboxyl groups is crucial for achieving high and selective cytotoxicity.
The esterification of the isocitric acid moiety, often through methylation or ethylation, generates a range of derivatives with varied activities. Bioassay-guided studies of extracts from Cryptoporus volvatus have led to the isolation of numerous derivatives, including new methyl and ethyl esters. When tested for cytotoxic activity against HeLa cells, Cryptoporic acid D methylester (also known as Cryptoporic acid P) showed strong activity, while the parent this compound exhibited moderate activity at the same concentration. This highlights that esterification can modulate, and in some cases enhance, the cytotoxic potential of the parent compound.
Conversely, modifications to the isocitric acid moiety can also diminish certain biological activities. For example, when Cryptoporic acids J and K, which feature an isocitric acid chain linked via an ether bond at C-11 of the drimane (B1240787) skeleton, were evaluated for their ability to inhibit nitric oxide (NO) production in macrophages, neither showed significant activity. This contrasts with other cryptoporic acids that have demonstrated anti-inflammatory potential, suggesting that the specific linkage and modification of the isocitric acid group are crucial for this particular biological effect.
Table 1: Impact of Isocitric Acid Moiety Modification on HeLa Cell Cytotoxicity This table is interactive. You can sort and filter the data.
| Compound Name | Modification | Activity vs. HeLa Cells (at 25µM) |
|---|---|---|
| This compound | Parent Compound | Moderate |
| Cryptoporic acid P | Methyl Ester of CPA-D | Strong |
Influence of Dimeric and Trimeric Linkages on Bioactivity Profiles
The oligomerization of sesquiterpenoid monomers into dimers and trimers is a significant structural variation that can lead to enhanced or novel biological activities. This "polyvalency effect" can result in increased binding affinities to protein targets. In the case of cryptoporic acids, this is exemplified by the formation of dimeric and trimeric structures, which are comprised of two or three drimane-isocitrate units linked together.
Dimeric drimane sesquiterpenoids, such as Cryptoporic acids C, D, and E, have been identified as potent inhibitors of superoxide (B77818) anion release from macrophages. These compounds are essentially dimers of monomeric cryptoporic acid units. For example, Cryptoporic acid C and E demonstrated inhibition of superoxide release with IC₅₀ values of 0.07 and 0.05 µg/ml, respectively, indicating a potent anti-inflammatory-related activity.
Further studies have isolated other dimeric compounds like Porialbocin A from the basidiomycete Poria albocincta. Porialbocin A exhibited a range of biological effects, including antiplasmodial, antimycobacterial, and cytotoxic activities, showcasing the diverse bioactivity profiles that can arise from dimerization.
Recently, the first trimeric cryptoporic acid, named Cryptoporic acid T, was isolated from the fruiting bodies of Cryptoporus volvatus. This complex molecule consists of three cryptoporic acid subunits. The discovery of naturally occurring trimers points to a biosynthetic strategy for creating large, complex molecules with potentially unique pharmacological properties. While detailed comparative bioactivity data between monomeric, dimeric, and trimeric forms is still emerging, the principle that oligomerization can significantly enhance bioactivity is well-established for sesquiterpenoids. The increased number of potential binding sites and the unique conformational flexibility of these larger molecules are thought to contribute to their enhanced effects. For instance, some dimeric sesquiterpenes have shown more than a hundred-fold increase in binding affinity to a protein target compared to their monomeric counterparts. nih.gov
Table 2: Bioactivity of Dimeric Cryptoporic Acids This table is interactive. You can sort and filter the data.
| Compound Name | Type | Key Biological Activity | IC₅₀ Value |
|---|---|---|---|
| Cryptoporic acid C | Dimer | Superoxide Release Inhibition | 0.07 µg/ml |
| Cryptoporic acid E | Dimer | Superoxide Release Inhibition | 0.05 µg/ml |
| Porialbocin A | Dimer | Antiplasmodial, Antimycobacterial, Cytotoxic | Not specified |
Stereochemical Determinants of Pharmacological Activities
Stereochemistry plays a critical role in the pharmacological activity of cryptoporic acids, influencing how these molecules interact with their biological targets. The specific three-dimensional arrangement of atoms in both the drimane sesquiterpenoid core and the isocitric acid moiety is a crucial factor for bioactivity.
A key stereochemical variation within this family is the nature of the terpenoid fragment. The cryptoporic acids are based on an albicanol skeleton, while the related isocryptoporic acids possess a drimenol skeleton. These two skeletons are stereoisomers. It has been observed that this seemingly minor change can have a significant impact on biological efficacy. For instance, replacing the albicanol fragment with a drimenol fragment has been shown to enhance cytotoxicity in some cases.
The stereochemistry of the isocitric acid moiety is also paramount. Isocitric acid has two chiral centers, meaning it can exist in four possible stereoisomeric forms. The naturally occurring form in cryptoporic acids is typically of a specific configuration, such as (1’R, 2’S). The absolute configurations of these centers are determined through detailed spectroscopic analysis and comparison with synthesized diastereoisomers. It is widely accepted in pharmacology that different stereoisomers can have vastly different biological activities, as they interact differently with chiral biological targets like enzymes and receptors. While specific studies directly comparing the activity of all possible stereoisomers of this compound are limited, the consistent presence of a particular stereoisomer in active natural isolates suggests its importance for the observed biological effects.
Comparative Structure-Activity Relationships within the Drimane-Type Sesquiterpenoid Family
The drimane-type sesquiterpenoids are a large and diverse class of natural products characterized by a bicyclic drimane skeleton. Their biological activities are highly dependent on the nature and substitution pattern of the functional groups attached to this core structure. Comparing this compound to other members of this family provides valuable SAR insights.
The drimane family includes compounds with various functional groups, such as:
Lactones: Compounds like drimenin (B1203127) feature a γ-butyrolactone ring. Drimenin has shown potent inhibitory activity against nicotinic acetylcholine (B1216132) receptors (nAChRs), with an IC₅₀ of 0.97 µM against the hα4β2 subtype. nih.govknapsackfamily.com
Dialdehydes: Polygodial is a well-known drimane dialdehyde (B1249045) with potent antifungal and antifeedant properties. nih.gov However, its activity against nAChRs is significantly lower than that of drimenin (IC₅₀ of 62.5 µM). nih.govknapsackfamily.com
Simple Alcohols: Drimenol, the parent alcohol of the drimenol-based isocryptoporic acids, is another key member of this family. wikipedia.org
Acid Ethers: this compound is a drimane ether, where the drimane moiety is linked to isocitric acid. This structure is distinct from the lactones and dialdehydes and leads to different bioactivities, such as the inhibition of superoxide release and cytotoxicity. nih.gov
A general trend observed in some studies on drimane sesquiterpenoids is that lower polarity correlates with higher inhibitory potency against certain targets, like nAChRs. nih.govknapsackfamily.com The presence of the highly polar isocitric acid moiety in this compound makes it structurally distinct from less polar drimanes like drimenin and likely accounts for its different biological activity profile.
Table 3: Comparative Bioactivity of Representative Drimane Sesquiterpenoids This table is interactive. You can sort and filter the data.
| Compound | Drimane Sub-type | Key Functional Group(s) | Primary Bioactivity |
|---|---|---|---|
| This compound | Acid Ether | Drimane-ether-isocitric acid | Superoxide release inhibition, Cytotoxicity |
| Drimenin | Lactone | γ-Butyrolactone | nAChR inhibition |
| Polygodial | Dialdehyde | Dialdehyde | Antifungal, Antifeedant |
| Drimenol | Alcohol | Alcohol | Biosynthetic precursor |
Advanced Research Methodologies in Cryptoporic Acid D Research
Spectroscopic and Spectrometric Techniques for Structural Characterization
The definitive identification of Cryptoporic acid D, a dimeric drimane (B1240787) sesquiterpenoid ether of isocitric acid, has been achieved through a combination of powerful spectroscopic and spectrometric methods. rsc.org These techniques provide detailed information about the molecule's connectivity, stereochemistry, and exact mass.
NMR spectroscopy is the cornerstone for determining the complex structure of cryptoporic acids. One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides initial information on the types and numbers of protons and carbons present in the molecule. For instance, ¹H-NMR spectra of cryptoporic acids typically reveal signals for tertiary methyl groups, olefinic protons, and methoxy (B1213986) groups associated with the isocitrate moieties. tandfonline.comrsc.org
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. Techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) establish proton-proton correlations, outlining the spin systems within the drimane and isocitrate units. conicet.gov.ar Heteronuclear experiments like HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlate protons with their directly attached carbons. The vital long-range connections, particularly the ether linkage between the two drimane sesquiterpenoid units and the isocitric acid moieties, are established using HMBC (Heteronuclear Multiple Bond Correlation). tandfonline.comconicet.gov.ar NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are employed to determine the relative stereochemistry by identifying protons that are close in space. conicet.gov.ar The complete structural elucidation and assignment of all proton and carbon signals for this compound and its isomers have been made possible through the comprehensive application of these 1D and 2D NMR techniques. tandfonline.comresearchgate.net
Table 1: Representative NMR Spectroscopic Techniques in Cryptoporic Acid Research
| Technique | Purpose | Information Yielded | Reference |
|---|---|---|---|
| ¹H NMR | Identifies proton environments | Chemical shifts, coupling constants, number of protons | rsc.org |
| ¹³C NMR | Identifies carbon environments | Chemical shifts, number and type of carbons (CH₃, CH₂, CH, C) | rsc.org |
| COSY/TOCSY | Establishes ¹H-¹H correlations | Connectivity of protons within spin systems | conicet.gov.ar |
| HSQC/HMQC | Correlates protons to directly attached carbons | C-H one-bond connectivity | researchgate.net |
| HMBC | Establishes long-range ¹H-¹³C correlations | Key for connecting different molecular fragments (e.g., drimane to isocitrate) | tandfonline.comconicet.gov.ar |
| NOESY/ROESY | Identifies through-space proton interactions | Relative stereochemistry and conformation | conicet.gov.ar |
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of this compound. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) or Fast Atom Bombardment Mass Spectrometry (HR-FABMS) provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.comnih.govnih.gov For example, the molecular formula of Cryptoporic acid E, a closely related analogue, was established as C₄₅H₆₈O₁₅ using MALDI-TOF/TOF-MS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight). mdpi.com This precision is critical for distinguishing between compounds with similar nominal masses but different elemental compositions. Mass spectrometry also aids in structural elucidation by analyzing fragmentation patterns, which can reveal the masses of constituent parts of the molecule, such as the drimane and isocitrate units. researchgate.net
Chiroptical methods are vital for investigating the stereochemistry of chiral molecules like this compound. Optical rotation, which measures the rotation of plane-polarized light by a chiral sample, provides a characteristic value ([α]D) for a specific compound. rsc.org While useful for comparison with known compounds, it is often insufficient for determining the absolute configuration of a new molecule on its own. conicet.gov.ar
Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides more detailed stereochemical information. mdpi.compsu.edu The resulting spectrum, with its characteristic positive or negative Cotton effects, is highly sensitive to the spatial arrangement of the chromophores within the molecule. researchgate.net For cryptoporic acids, experimental ECD spectra have been compared with theoretical spectra calculated using quantum chemical methods to establish the absolute configurations of the multiple stereocenters present in the molecule. researchgate.net Studies have shown that acyclic and cyclic dimeric cryptoporic acid derivatives exhibit distinct ECD spectra due to their different three-dimensional structures. researchgate.net
While spectroscopic and chiroptical methods provide powerful evidence for structure and relative stereochemistry, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a molecule. glycoforum.gr.jpnih.gov This technique involves diffracting X-rays through a high-quality crystal of the compound. The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the precise position of every atom in the crystal lattice can be determined. nih.gov Although obtaining suitable crystals for complex natural products can be challenging, the structures of several key cryptoporic acid derivatives have been confirmed by X-ray analysis. rsc.orgrsc.orgnih.gov This provides an absolute stereochemical framework that can often be extended to related, non-crystalline compounds through chemical correlation or comparison of spectroscopic data.
Bioassay-Guided Fractionation and Isolation Techniques
This compound is typically found in complex mixtures of related secondary metabolites within its fungal source, Cryptoporus volvatus. rsc.orgmdpi.com Its isolation requires a multi-step purification process guided by biological assays. Bioassay-guided fractionation is a strategy used to systematically separate the components of a crude extract and test the resulting fractions for a specific biological activity, such as cytotoxicity or enzyme inhibition. mdpi.comnih.govtandfonline.com
The process begins with the extraction of the fungal material (e.g., fruiting bodies) with a solvent like ethyl acetate (B1210297). rsc.orgmdpi.com This crude extract is then subjected to a series of chromatographic separations. Column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20 is commonly employed. rsc.orgmdpi.com At each stage, the resulting fractions are tested for the target bioactivity. The most active fractions are selected for further purification, often using High-Performance Liquid Chromatography (HPLC), until a pure, active compound is isolated. mdpi.com This approach was successfully used to isolate cytotoxic isocryptoporic acids, isomers of cryptoporic acids, from Cryptoporus volvatus, where fractions were tested for their activity against various tumor cell lines. mdpi.comnih.gov This ensures that the chemical isolation efforts are focused on the biologically relevant constituents of the extract.
Computational Approaches in Biosynthesis and Mechanism Prediction
In recent years, computational methods have become increasingly important in natural product research, offering insights into both how molecules like this compound are made in nature and how they might exert their biological effects.
The biosynthesis of drimane-type sesquiterpenes, the building blocks of cryptoporic acids, is a topic of active investigation. researchgate.net Modern genomics and bioinformatics tools allow for the prediction of biosynthetic pathways. By sequencing the genome of the producing fungus, such as Cryptoporus qinlingensis, researchers can identify biosynthetic gene clusters (BGCs). nih.gov These are groups of genes located together on the chromosome that collectively code for the enzymes responsible for synthesizing a specific secondary metabolite. Tools like antiSMASH are used to scan the genome and predict BGCs for terpenes, polyketides, and other natural product classes. nih.gov The identification of terpene synthase and other modifying enzyme genes within a BGC can provide a hypothetical roadmap for the biosynthesis of the cryptoporic acid scaffold. researchgate.netnih.gov
Furthermore, computational docking can be used to predict and understand the mechanism of action of biologically active molecules. Molecular docking simulations place a small molecule (ligand), such as this compound, into the binding site of a target protein (receptor) to predict the preferred binding mode and affinity. mdpi.com This approach can help identify potential protein targets and explain the structural basis for a compound's biological activity, guiding further experimental validation.
Genome Mining for Biosynthetic Gene Clusters
The biosynthesis of drimane-type sesquiterpenoids like the cryptoporic acids originates from farnesyl diphosphate (B83284) (FPP). chemicalbook.com However, the specific enzymatic steps and the genes encoding them for most fungal drimane sesquiterpenoids, including the ether-linked cryptoporic acids, remain largely uncharacterized. tandfonline.com A significant advancement in this area came with the first chromosome-level genome assembly of a member of the Cryptoporus genus, Cryptoporus qinlingensis. rsc.org This landmark study provides a crucial genomic blueprint for understanding the synthesis of the various bioactive compounds produced by these fungi. nih.gov
Prior to this, no whole-genome sequencing had been completed for any species in the Cryptoporus genus, a knowledge gap that severely restricted genetic research. rsc.orgnih.gov The sequencing of the 39.1 Mb C. qinlingensis genome led to the identification of 30 distinct biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. rsc.org BGCs are locally clustered groups of genes that collectively encode the pathway for a specific compound. chemsrc.com
Key Findings from C. qinlingensis Genome Mining:
Identification of BGCs: Using predictive tools like antiSMASH, researchers identified 30 BGCs in the C. qinlingensis genome. rsc.org
Terpene Synthesis Potential: Among these, 19 BGCs were found to contain terpene synthesis-related enzymes, which are essential for producing the sesquiterpenoid core of this compound. rsc.org
Other Bioactive Compound Pathways: The analysis also revealed BGCs for other classes of compounds, including non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). rsc.org
This genomic data from a closely related species provides a foundational resource for researchers. By using the identified terpene synthase gene sequences from C. qinlingensis as queries, scientists can now more effectively mine the genome of Cryptoporus volvatus to pinpoint the specific BGC responsible for this compound biosynthesis. Identifying this BGC is the first step toward potentially manipulating the pathway in a heterologous host to improve yields or create novel analogs. chemicalbook.comrsc.org
Molecular Docking and Dynamics Simulations for Target Interaction Modeling
To understand how this compound exerts its biological effects, researchers are turning to computational methods like molecular docking and molecular dynamics (MD) simulations. These techniques predict how a ligand, such as this compound, might bind to a protein target and assess the stability of this interaction over time.
A key study investigated the anticancer potential of sesquiterpenoids isolated from Cryptoporus volvatus using these computational approaches. The primary goal was to identify the molecular targets through which these compounds, including this compound, mediate their effects.
Methodology and Findings:
Reverse Target Prediction: Online databases and prediction tools were used to identify potential protein targets for the sesquiterpenoids.
Molecular Docking: Software such as Discovery Studio and Maestro were used to simulate the binding of the compounds to these potential targets. The results indicated an optimal binding interaction with the N-terminal sequence of protein kinase B (Akt), specifically the 1UNQ protein data bank entry. rsc.org
Molecular Dynamics (MD) Simulation: MD simulations were performed to evaluate the stability of the compound-protein complex. A low root mean square deviation (RMSD) value for the complex indicated that the sesquiterpenoid could bind stably to the Akt protein.
Proposed Mechanism: The simulation results suggested that the anti-tumor effect of these compounds is associated with their ability to promote the acetylation of a specific amino acid (Lys-144) on the protein. This modification is believed to block the interaction of Akt with its downstream signaling partners, thereby interfering with the proliferation of tumor cells.
These simulation studies provide a powerful, atom-level hypothesis for the mechanism of action of this compound and its related compounds. They offer a rational basis for its observed biological activities and guide further experimental validation. nih.gov
Advanced Cell-Based Assay Systems for Mechanistic Elucidation
Advanced cell-based assays are essential for moving beyond simple activity screening to understand the detailed molecular mechanisms of a compound. These systems allow for the investigation of a compound's effect on specific cellular signaling pathways, gene expression, and complex phenotypic changes in a biologically relevant context. nih.gov Methodologies like high-content screening (HCS), reporter gene assays, and multiplexed protein quantification are central to this effort. nih.gov
While specific applications of HCS or reporter gene assays for this compound are not yet widely published, research on this compound and others from Cryptoporus volvatus has provided key mechanistic insights that pave the way for such advanced studies.
Current Mechanistic Insights and Future Directions:
Anti-inflammatory Activity: One study demonstrated that this compound strongly inhibits the production of nitric oxide (NO) in macrophage cells, with an activity level comparable to the anti-inflammatory drug hydrocortisone. This points to a direct effect on inflammatory signaling pathways within these immune cells.
Signaling Pathway Modulation: Research on ergosterol (B1671047) peroxide, another bioactive compound from C. volvatus, has successfully used advanced assays to probe its mechanism. These studies showed that it could suppress the NF-κB and p38/MAPK signaling pathways, which are critical in inflammation and viral response. It was also shown to inhibit virus-induced apoptosis. These types of pathway-specific investigations are the logical next step for this compound to build upon the initial finding of NO inhibition.
Reporter Gene Assays: These assays use a reporter gene (like luciferase) linked to a specific genetic regulatory element to measure the activation or inhibition of a particular signaling pathway. A reporter assay could be designed, for example, with a promoter responsive to NF-κB. Using this system, researchers could precisely quantify the inhibitory effect of this compound on this pathway, confirming the mechanism suggested by NO production data.
High-Content Screening (HCS): HCS combines automated microscopy with quantitative image analysis to measure multiple cellular parameters simultaneously. An HCS campaign could be used to screen this compound against a panel of cell lines, simultaneously assessing its impact on cell proliferation, cytotoxicity, apoptosis, and the expression or localization of key proteins involved in pathways like Akt signaling, as suggested by the molecular docking studies.
By employing these advanced cell-based systems, researchers can build a comprehensive picture of how this compound functions at a molecular level, validating computational predictions and uncovering new therapeutic possibilities.
Future Research Directions and Emerging Applications of Cryptoporic Acid D
Exploration of Undiscovered Cryptoporic Acid Analogs from Fungal Biodiversity
The vast and largely untapped biodiversity of fungi presents a promising frontier for the discovery of new cryptoporic acid analogs with potentially enhanced or novel therapeutic properties. Future research in this area is likely to focus on several key strategies:
Genome Mining of Fungal Biosynthetic Gene Clusters (BGCs): Advances in fungal genomics and bioinformatics are enabling researchers to identify and characterize the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites like cryptoporic acids. nih.govnih.govrsc.org By employing genome mining tools, scientists can screen the genomes of diverse fungal species for BGCs that show homology to known drimane (B1240787) sesquiterpenoid synthesis pathways. nih.govresearchgate.net This in-silico approach can prioritize fungal strains for laboratory cultivation and metabolite profiling, increasing the efficiency of discovering novel analogs. mdpi.com
Cultivation of Underexplored Fungal Genera: A significant portion of fungal biodiversity remains uncultured. Future efforts will likely involve developing novel cultivation techniques to grow previously unculturable fungi. This will provide access to a wider range of fungal chemistry and potentially lead to the isolation of unique cryptoporic acid derivatives.
Metabolomic Profiling of Fungal Extracts: High-throughput screening of fungal extracts using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy will continue to be a cornerstone of natural product discovery. By creating detailed metabolomic profiles, researchers can identify novel chemical signatures that may correspond to new cryptoporic acid analogs.
| Research Strategy | Description | Potential Outcome |
| Fungal Genome Mining | In-silico screening of fungal genomes for biosynthetic gene clusters (BGCs) related to drimane sesquiterpenoid synthesis. | Prioritization of fungal strains for cultivation and discovery of novel cryptoporic acid analogs. |
| Cultivation of Novel Fungi | Development of new techniques to culture previously unculturable fungal species. | Access to a broader range of fungal metabolites, including potentially unique cryptoporic acid derivatives. |
| Metabolomic Profiling | High-throughput analysis of fungal extracts using LC-MS and NMR to identify new chemical compounds. | Identification and isolation of novel cryptoporic acid analogs for further biological evaluation. |
Biotechnological Production and Strain Optimization for Enhanced Yield
To overcome the limitations of relying on natural sources for the supply of Cryptoporic Acid D, which can be low and variable, future research will increasingly focus on biotechnological production methods. This involves the metabolic engineering of microbial hosts to produce the compound in a controlled and scalable manner.
Heterologous Expression in Microbial Hosts: A key strategy involves the heterologous expression of the cryptoporic acid biosynthetic pathway in well-characterized microbial hosts like Saccharomyces cerevisiae (yeast). nih.govnih.govmdpi.com This entails identifying and transferring the necessary genes from the native fungal producer into the host organism.
Metabolic Engineering for Precursor Supply: The biosynthesis of this compound, a sesquiterpenoid, relies on the precursor farnesyl pyrophosphate (FPP). nih.gov A major focus of strain optimization will be to engineer the host's metabolism to increase the intracellular pool of FPP. nih.govnih.gov This can be achieved by overexpressing key enzymes in the mevalonate (B85504) pathway and downregulating competing pathways that also utilize FPP. nih.gov
Fermentation Process Optimization: Alongside genetic modifications, optimizing the fermentation conditions, such as media composition, temperature, and pH, will be crucial for maximizing the yield of this compound from engineered microbial strains. osti.gov
| Optimization Approach | Description | Goal |
| Heterologous Expression | Transferring the cryptoporic acid biosynthetic genes into a microbial host like yeast. | Establishing a reliable and scalable production platform. |
| Metabolic Engineering | Modifying the host's metabolic pathways to increase the supply of the precursor farnesyl pyrophosphate (FPP). | Enhancing the yield of this compound. |
| Fermentation Optimization | Fine-tuning the growth conditions for the engineered microbial host. | Maximizing the production of the target compound. |
Development of Targeted Synthetic Methodologies for Novel this compound Scaffolds
While natural product discovery and biotechnology offer promising avenues, chemical synthesis provides the means to create novel this compound scaffolds with tailored properties. Future research in synthetic chemistry will likely concentrate on developing efficient and versatile synthetic routes.
Total Synthesis of this compound and its Analogs: The total synthesis of complex natural products is a significant challenge that drives innovation in organic chemistry. organicchemistrydata.org Achieving a total synthesis of this compound would not only confirm its structure but also provide a platform for the synthesis of a wide range of analogs that are not accessible through natural sources. dtic.milnih.govmdpi.com
Bioinspired Synthetic Strategies: Future synthetic approaches may be inspired by the biosynthetic pathway of cryptoporic acids. nih.gov By mimicking the enzymatic reactions that occur in nature, chemists can develop more efficient and stereoselective synthetic methods.
Combinatorial Synthesis of Analog Libraries: The development of a robust synthetic route would enable the creation of combinatorial libraries of this compound analogs. This would involve systematically modifying different parts of the molecule to explore the structure-activity relationships and to optimize its biological activity.
Advanced Preclinical Models for Pathway Validation
To better understand the therapeutic potential of this compound, it is essential to move beyond simple in vitro assays and utilize more complex preclinical models that can more accurately mimic human physiology and disease states.
In Vivo Models of Inflammation: Given the known anti-inflammatory activity of this compound through the inhibition of nitric oxide (NO) production, future preclinical studies will likely employ various animal models of inflammation. nih.govmdpi.comresearchgate.net These models, such as adjuvant-induced arthritis in rats, can provide valuable insights into the in vivo efficacy of the compound. mdpi.com
Models for Studying Nitric Oxide Pathway Modulation: Research will focus on preclinical models that specifically allow for the detailed investigation of the nitric oxide pathway. acs.org This could include models where inflammation is driven by the overexpression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov The use of advanced techniques for in vivo NO detection will also be crucial. nih.gov
Humanized Animal Models: The development and use of humanized animal models, which are genetically modified to express human genes or cells, could provide a more accurate prediction of the efficacy and safety of this compound in humans.
Potential for Combination Therapies with this compound or its Analogs in Preclinical Contexts
The future therapeutic application of this compound may not be as a standalone agent but as part of a combination therapy. This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. nih.gov
Synergistic Anti-inflammatory Effects: Preclinical studies will explore the combination of this compound with other anti-inflammatory agents. nih.gov Terpenoids, the class of compounds to which this compound belongs, have shown synergistic anti-inflammatory effects when combined with other phytochemicals. nih.govresearchgate.netfrontiersin.org This could allow for lower doses of each compound to be used, potentially reducing side effects.
Combination with Standard-of-Care Drugs: Research will also investigate the potential of combining this compound with existing standard-of-care drugs for inflammatory diseases. The aim would be to enhance the efficacy of the existing drug or to overcome drug resistance.
Mechanistic Studies of Synergy: It will be important to conduct mechanistic studies to understand how this compound interacts with other compounds to produce synergistic effects. This knowledge will be crucial for the rational design of future combination therapies.
Q & A
Q. What are the primary methods for isolating Cryptoporic Acid D from fungal sources?
this compound is typically isolated using solvent extraction followed by chromatographic purification. For example, Cryptoporus sinensis fruiting bodies are extracted with ethanol or methanol, and compounds are separated via silica gel column chromatography, HPLC, or TLC. Structural confirmation employs NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry .
Q. How is the structural identity of this compound validated in new studies?
Researchers combine spectroscopic techniques (e.g., NMR for functional group analysis, HR-MS for molecular weight) and comparison with published spectral data. X-ray crystallography may resolve stereochemistry, though this is less common due to compound crystallinity challenges .
Q. What in vitro assays are used to evaluate this compound’s anti-inflammatory activity?
The compound’s inhibition of nitric oxide (NO) release is tested using lipopolysaccharide (LPS)-stimulated murine macrophages. NO levels are quantified via Griess reagent, with IC₅₀ values calculated (e.g., this compound showed IC₅₀ = 45.8 ± 3.6 µM in one study) .
Q. What cell lines are standard for cytotoxicity screening of this compound?
Common models include PC-3 (prostate cancer), PANC-1 (pancreatic cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. Dose-response curves are generated using MTT or CCK-8 assays, with IC₅₀ values reported .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies may arise from variations in fungal strains, extraction protocols, or assay conditions. Meta-analysis of raw data (e.g., IC₅₀ values, cell culture parameters) and standardized reporting (e.g., FAIR data principles) improve comparability. Cross-laboratory validation using reference standards is critical .
Q. What experimental designs optimize this compound production in fungal fermentation?
Fermentation parameters (e.g., carbon/nitrogen ratios, pH, temperature) are optimized via response surface methodology (RSM). Comparative chemical fingerprinting (e.g., HPLC-UV/MS) between wild and cultured samples ensures metabolite consistency .
Q. How can mechanistic studies elucidate this compound’s antiviral targets?
Techniques include:
- Molecular docking to predict interactions with viral enzymes (e.g., PRRSV protease) .
- qRT-PCR to assess host immune gene modulation (e.g., IFN-γ, IL-6) .
- CRISPR-Cas9 knockout models to identify essential host pathways .
Q. What statistical approaches address variability in this compound’s cytotoxicity data?
Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Normalize data to controls and apply log-transformation for non-Gaussian distributions. Report confidence intervals and effect sizes to contextualize biological significance .
Methodological Challenges & Data Reproducibility
Q. How should researchers document analytical methods for this compound to ensure reproducibility?
Follow guidelines like the Royal Society of Chemistry’s data availability policy:
- Deposit spectral data (NMR, MS) in repositories (e.g., ChemSpider).
- Publish HPLC gradients, column specifications, and detection wavelengths.
- Provide raw bioassay data (e.g., absorbance values, cell counts) in supplementary materials .
Q. What validation steps confirm the purity of this compound in pharmacological studies?
- Purity assessment : ≥95% by HPLC-DAD/ELSD.
- Stability testing : Monitor degradation under storage conditions (e.g., -80°C vs. 4°C) via accelerated stability studies.
- Batch-to-batch consistency : Compare NMR spectra and bioactivity across multiple isolations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
